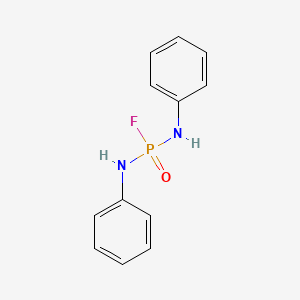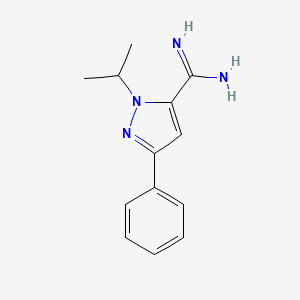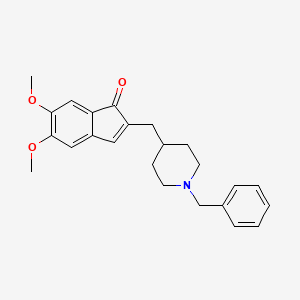
1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring
準備方法
The synthesis of 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the isobutyl and thiophene groups.
Methylation: The final step involves the methylation of the amine group to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
化学反応の分析
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol: This compound differs in the position of the hydroxyl group, which can lead to different chemical and biological properties.
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide: The presence of a carboximidamide group introduces additional functionality, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a range of applications in different fields.
特性
分子式 |
C13H19N3S |
|---|---|
分子量 |
249.38 g/mol |
IUPAC名 |
N-methyl-1-[1-(2-methylpropyl)-3-thiophen-2-ylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C13H19N3S/c1-10(2)8-16-9-11(7-14-3)13(15-16)12-5-4-6-17-12/h4-6,9-10,14H,7-8H2,1-3H3 |
InChIキー |
JXLODIFLMRRALV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CS2)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


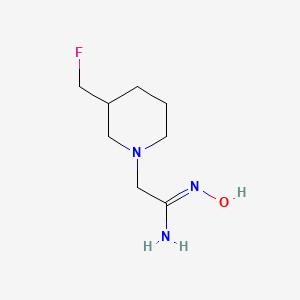

![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
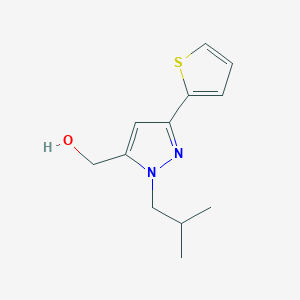


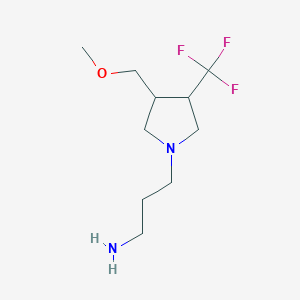
![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)
